5-{(1E)-N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]ethanimidoyl}-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione
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Overview
Description
5-{[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]ETHANIMIDOYL}-4-HYDROXY-2H-1,3-THIAZINE-2,6(3H)-DIONE is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure combining a triazole ring, a thiazine ring, and a fluorobenzyl group, which contribute to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]ETHANIMIDOYL}-4-HYDROXY-2H-1,3-THIAZINE-2,6(3H)-DIONE typically involves multiple steps, starting with the preparation of the triazole and thiazine intermediates. One common method involves the click reaction of substituted benzylazide with ethynyl-substituted phenylthiazole . The reaction conditions often include the use of copper(I) catalysts and appropriate solvents to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which has been shown to significantly reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
5-{[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]ETHANIMIDOYL}-4-HYDROXY-2H-1,3-THIAZINE-2,6(3H)-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different biological activities.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Industry: The compound’s chemical properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]ETHANIMIDOYL}-4-HYDROXY-2H-1,3-THIAZINE-2,6(3H)-DIONE involves its interaction with specific molecular targets. The triazole and thiazine rings are known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s antimicrobial and antitubercular effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar biological activities, such as antimicrobial and antitubercular properties.
Thiazole Derivatives: Compounds containing the thiazole ring also show a range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
What sets 5-{[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]ETHANIMIDOYL}-4-HYDROXY-2H-1,3-THIAZINE-2,6(3H)-DIONE apart is the combination of the triazole and thiazine rings with the fluorobenzyl group. This unique structure contributes to its diverse chemical reactivity and broad spectrum of biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H12FN5O3S |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
5-[(E)-N-[1-[(4-fluorophenyl)methyl]-1,2,4-triazol-3-yl]-C-methylcarbonimidoyl]-6-hydroxy-1,3-thiazine-2,4-dione |
InChI |
InChI=1S/C15H12FN5O3S/c1-8(11-12(22)19-15(24)25-13(11)23)18-14-17-7-21(20-14)6-9-2-4-10(16)5-3-9/h2-5,7,23H,6H2,1H3,(H,19,22,24)/b18-8+ |
InChI Key |
QVFQKSHDDCYJSE-QGMBQPNBSA-N |
Isomeric SMILES |
C/C(=N\C1=NN(C=N1)CC2=CC=C(C=C2)F)/C3=C(SC(=O)NC3=O)O |
Canonical SMILES |
CC(=NC1=NN(C=N1)CC2=CC=C(C=C2)F)C3=C(SC(=O)NC3=O)O |
Origin of Product |
United States |
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